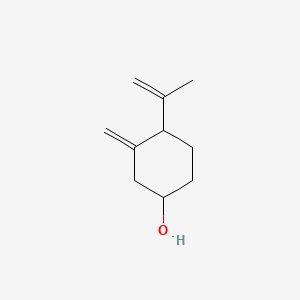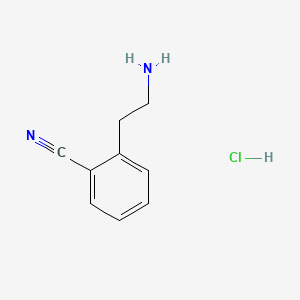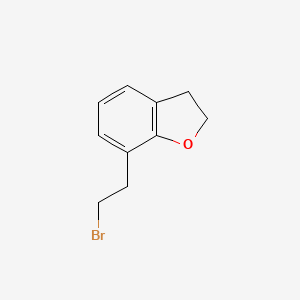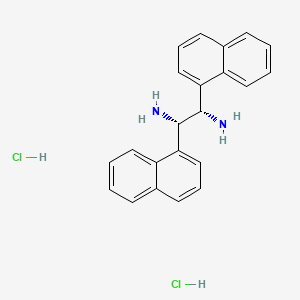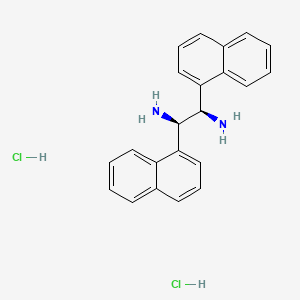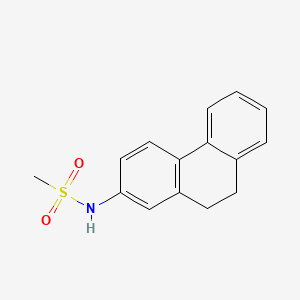
1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium Sodium Salt . It is an impurity of Zoledronic acid, a biphosphonate used for the management of osteoporosis and the treatment of bone metastases from various types of cancers .
Molecular Structure Analysis
The molecular formula of this compound is C7H12N2O9P2 . The structure includes an imidazolium ring with a carboxymethyl group and a 2-hydroxy-2,2-diphosphonoethyl group attached .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on imidazolium salts, including those structurally related to 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt, focuses on their synthesis and detailed structural characterization. Gühergül Uluçam and Murat Turkyilmaz (2018) synthesized four new imidazolium salts and performed nuclear magnetic resonance, vibrational spectra, mass spectra analyses, and density functional theory calculations to predict their molecular configurations. Their study lays the groundwork for understanding the structural basis of the biological and chemical properties of these salts (Uluçam & Turkyilmaz, 2018).
Biological Activities
The biological activities of imidazolium salts, which may share functional groups or structural similarities with the specified inner salt, have been extensively studied. Uluçam and Turkyilmaz also explored the in vitro activities of synthesized imidazolium salts against selected bacteria and cancer cell lines, revealing potential applications in antimicrobial and anticancer therapies. Their findings indicate the potential of certain imidazolium salts to inhibit the growth of Bacillus cereus and to exhibit cytotoxic effects on HeLa and Hep G2 cell lines, suggesting a promising avenue for the development of new therapeutic agents (Uluçam & Turkyilmaz, 2018).
Material Science and Catalysis
Imidazolium salts are also pivotal in material science and catalysis. Studies by Xuefeng Liu et al. (2011) and B. Ni et al. (2012) have demonstrated the utility of imidazolium-based ionic liquid surfactants in enhancing surface activity and stabilizing emulsions, which are critical parameters in the formulation of detergents and in various industrial processes. These surfactants, due to their unique physicochemical properties, such as critical micelle concentration and surface tension, offer insights into the design of efficient and environmentally friendly surfactants for diverse applications (Liu et al., 2011); (Ni et al., 2012).
Propriétés
Numéro CAS |
1627731-60-5 |
|---|---|
Nom du produit |
1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt |
Formule moléculaire |
C7H12N2O9P2 |
Poids moléculaire |
330.126 |
Nom IUPAC |
2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C7H12N2O9P2/c10-6(11)3-8-1-2-9(5-8)4-7(12,19(13,14)15)20(16,17)18/h1-2,5,12H,3-4H2,(H4-,10,11,13,14,15,16,17,18) |
Clé InChI |
QQXLOGZAEJWQJK-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)[O-] |
Synonymes |
2-(3-(2-Hydroxy-2,2-diphosphonoethyl)-1H-imidazol-3-ium-1-yl)acetate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)

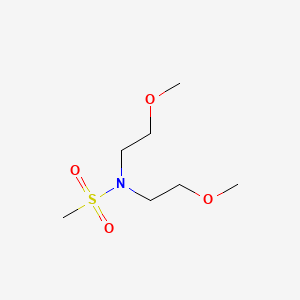
![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)
![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)

